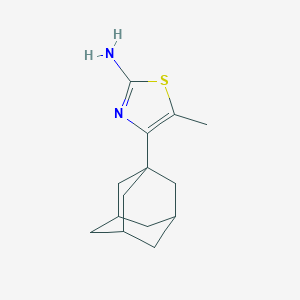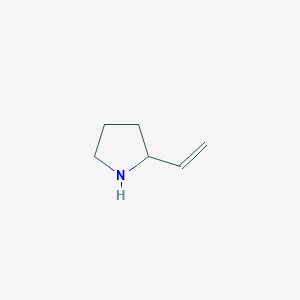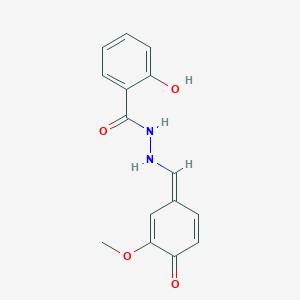![molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3](/img/structure/B181953.png)
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Descripción general
Descripción
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7-hydroxycoumarin, is a naturally occurring substance found in a variety of plants, including the common buttercup (Ranunculus spp.). It is a member of the coumarin family, which includes a variety of substances found in plants and fungi. 7-Hydroxycoumarin has been studied for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been investigated for its potential use in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Neurological and Tranquilizing Properties : Modified Mannich bases of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives have been found to possess tranquilizing and neuroleptic properties, suggesting potential applications in treating neurological disorders (Garazd et al., 2003).
Antimicrobial Activity : Chromene derivatives, including those related to this compound, have shown significant antimicrobial activities against various bacterial and fungal species, indicating potential use in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Steroid Sulfatase Inhibition : Several studies have focused on the synthesis of bicoumarin and coumarin derivatives, including this compound, as inhibitors of steroid sulfatase enzyme. These compounds show potential in the treatment of hormone-dependent breast cancer (Demkowicz et al., 2015); (Kozak et al., 2014).
Antioxidant and Antimicrobial Properties : Certain hydroxy-3-pyrazolyl-4H-chromen-4-ones and their derivatives have shown promising antimicrobial and antioxidant activities, expanding their potential applications in pharmaceuticals (Hatzade et al., 2008).
Antihyperlipidemic Agent : A derivative of this compound has been investigated for its effects on atherogenic index and gene expressions related to lipid metabolism in hyperlipidemic rats, indicating potential use as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Synthesis of Warfarin and Analogs : The compound has been utilized in the synthesis of Warfarin and its analogs, important anticoagulant medications, indicating its role in the development of therapeutic agents (Alonzi et al., 2014).
Anticancer Drug Leads : Chromene derivatives have been explored for their potential as leads in developing new anticancer drugs, with studies focusing on their interactions with DNA and potential biological activity (Santana et al., 2020).
Colorimetric Detection of Thiols : A chromene derivative has been developed as a colorimetric probe for detecting thiols, which could have applications in chemical and biological sensing (Huo et al., 2009).
Propiedades
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZQJPJPNQANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415794 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-41-3 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one a compound of interest in pharmaceutical research?
A1: This compound serves as a scaffold for developing novel steroid sulfatase (STS) inhibitors [, ]. STS plays a crucial role in estrogen biosynthesis, and inhibiting its activity is a promising strategy for treating hormone-dependent cancers, such as breast cancer.
Q2: How does the structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one influence its activity as an STS inhibitor?
A2: Research indicates that introducing phosphate groups to the core structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can significantly enhance its inhibitory effects on STS []. This highlights the importance of specific structural modifications in optimizing the compound's potency as a potential therapeutic agent. Additionally, a study exploring the biotransformation of this compound by fungi found that it readily undergoes selective hydroxylation, suggesting its potential for further structural diversification [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


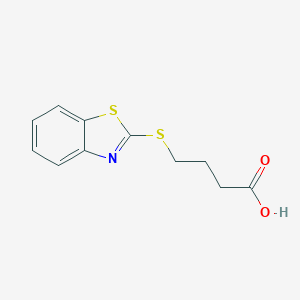

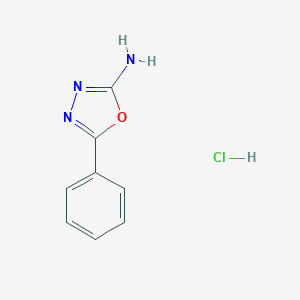
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
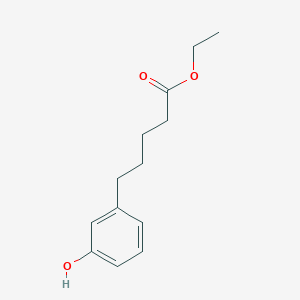
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
